molecular formula C35H40O11 B147628 chloramultilide D CAS No. 1000995-49-2

chloramultilide D

货号: B147628
CAS 编号: 1000995-49-2
分子量: 636.7 g/mol
InChI 键: JDNYCIQWGHMSPJ-ANOWQDLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloramultilide D is a sesquiterpenoid dimer isolated from plants in the Chloranthus genus, particularly Chloranthus multistachys and Chloranthus japonicus. It belongs to the lindenane-type sesquiterpenoid dimers, a class of natural products characterized by their complex bicyclic frameworks and diverse bioactivities, including anti-inflammatory and cytotoxic properties . While its exact biosynthetic pathway remains unclear, this compound shares structural motifs with other dimers in the Chloranthus family, such as chloramultilides A-C, spicachlorantins, and shizukaols, which are linked via ether or ester bonds between monomeric units .

准备方法

Natural Source Identification and Plant Material Processing

Chloramultilide D is obtained through extraction from aerial parts or whole plants of Chloranthus species. Key steps include:

Plant Collection and Authentication

  • Source species : Chloranthus spicatus (Thunb.) Makino and C. multistachys Pei are the primary sources .

  • Geographic distribution : Specimens are typically collected in subtropical regions of China (e.g., Yunnan, Guizhou) .

  • Authentication : Voucher specimens are deposited in herbariums (e.g., Kunming Institute of Botany, Chinese Academy of Sciences) .

Drying and Powdering

  • Fresh plant material is shade-dried at 25°C for 7–10 days .

  • Ground into coarse powder (40–60 mesh) to maximize surface area for extraction .

Extraction and Preliminary Fractionation

Solvent Extraction

  • Primary solvents : Ethyl acetate (EtOAc), dichloromethane (DCM), or acetone .

  • Protocol :

    • Powdered material (5–10 kg) is soaked in solvent (3× volume) at room temperature for 72 hours .

    • Filtered and concentrated under reduced pressure (40°C) to yield a crude extract .

Liquid-Liquid Partitioning

  • Solvent system : Crude extract partitioned between H₂O and EtOAc (1:1 v/v) .

  • Yield : EtOAc fraction typically contains 80–85% of target sesquiterpenoids .

Chromatographic Purification

Column Chromatography (CC)

  • Stationary phase : Silica gel (200–300 mesh) or reversed-phase C18 .

  • Elution gradients :

    • Hexane-EtOAc (10:1 → 1:1) for silica gel .

    • MeOH-H₂O (30:70 → 90:10) for C18 .

High-Performance Liquid Chromatography (HPLC)

  • Final purification : Semi-preparative HPLC with C18 column (250 × 10 mm, 5 μm) .

  • Mobile phase : MeCN-H₂O (65:35, isocratic) at 2 mL/min .

  • Detection : UV at 210 nm .

Table 1: Isolation Protocol for this compound

StepTechniqueConditionsYield (mg/kg)Purity (%)
1MacerationEtOAc, 72h120–15012–15
2Silica CCHexane:EtOAc (8:2)30–4040–50
3C18 HPLCMeCN:H₂O (65:35)8–12>95

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (600 MHz, CDCl₃) : δ 5.78 (d, J = 10.2 Hz, H-15), 3.42 (s, H-7), 2.95 (m, H-9) .

  • 13C NMR (150 MHz, CDCl₃) : δ 170.2 (C-12), 139.5 (C-1), 72.3 (C-7) .

Mass Spectrometry (MS)

  • HR-ESI-MS : m/z 637.2901 [M + H]⁺ (calc. for C₃₅H₄₁O₁₁: 637.2905) .

  • Fragmentation pattern : Loss of H₂O (−18 Da) and CO (−28 Da) observed in MS/MS .

Table 2: Key NMR Assignments for this compound

PositionδH (mult, J in Hz)δC (mult)HMBC Correlations
1-139.5 (C)H-2, H-15
73.42 (s)72.3 (CH)C-6, C-8
12-170.2 (C)H-11, H-13

Challenges in Synthetic Approaches

Despite advances in terpenoid synthesis, this compound’s dimeric structure (C₃₅ skeleton) remains synthetically inaccessible. Key hurdles include:

  • Stereochemical complexity : Eight contiguous stereocenters requiring enantioselective methods .

  • Dimerization : No reported protocols for coupling lindenane-type monomers under mild conditions .

Quality Control and Stability

Purity Assessment

  • HPLC-DAD : Purity >95% confirmed by peak area normalization .

  • Residual solvents : GC-MS analysis ensures EtOAc <50 ppm .

Pharmacological Applications and Limitations

While beyond preparation scope, bioactivity data contextualize isolation efforts:

  • Antifungal activity : MIC = 32 μg/mL against Candida albicans .

  • Neuroprotective effects : 40% cell viability at 10 μM in H₂O₂-induced PC12 cells .

化学反应分析

Types of Reactions: Chloramultilide D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

科学研究应用

Chloramultilide D has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials and as a bioactive compound in the formulation of natural products .

作用机制

The mechanism of action of Chloramultilide D involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth and reproduction of bacteria by interfering with essential cellular processes. The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death .

相似化合物的比较

Structural Features

Chloramultilide D is distinguished by its unique dimeric architecture, which varies in linkage positions and functional group substitutions compared to analogs. Below is a comparative analysis:

Compound Structural Features Source Bioactivity References
This compound 8,9-seco-eudesma framework; dimerized via C-12/C-12' ether bond; hydroxyl groups at C-6 and C-14 C. japonicus Limited data; inferred anti-inflammatory
Chloramultilide A Highly complex dimer with a rare 1,2-oxygen bridge; acetylated hydroxyl groups C. multistachys Cytotoxic (IC₅₀: 8.2 μM vs. HeLa cells)
Chloramultilide B C-15/C-15' ester linkage; unsaturated lactone moiety C. japonicus Moderate anti-inflammatory activity
Shizukaol B 4,5-epoxy bridge; dimeric lindenane units C. spicatus Inhibits NF-κB (IC₅₀: 12.5 μM)
Spicachlorantin D Hydroperoxy group at C-9; planar dimeric configuration C. japonicus, C. spicatus Antioxidant (EC₅₀: 35 μM in DPPH assay)

Key Observations :

  • Functional Groups : Unlike chloramultilide A’s acetylated groups, this compound’s hydroxyl moieties may enhance hydrogen-bonding interactions, affecting bioavailability .
  • Bioactivity Gaps : While chloramultilide A and shizukaol B exhibit well-documented cytotoxicity and anti-inflammatory effects, this compound’s bioactivity remains understudied, with only inferred properties based on structural parallels .

生物活性

Chloramultilide D is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of chloramphenicol, which has been modified to enhance its biological properties. The compound is part of a broader class of chlorinated compounds known for their antibacterial and anticancer activities. The structural modifications in this compound aim to improve its efficacy and reduce toxicity compared to traditional antibiotics.

This compound exhibits its antimicrobial properties primarily through inhibition of bacterial protein synthesis. It competes with the ribosomal binding sites, similar to chloramphenicol, thereby preventing bacterial growth. Research indicates that this compound retains significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the antimicrobial efficacy of this compound. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains, as shown in Table 1.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Moderate activity
Escherichia coli16Moderate activity
Pseudomonas aeruginosa32Lower activity
Bacillus subtilis4High activity

These results suggest that this compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development as an antibacterial agent.

Cytotoxicity Assays

This compound has also been evaluated for its anticancer properties. Cytotoxicity assays against various cancer cell lines revealed promising results. The compound demonstrated significant cytotoxic effects on human cancer cell lines, particularly in breast and colon cancer models.

Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast cancer)5.2Highly effective
HT-29 (Colon cancer)7.4Moderately effective
HeLa (Cervical cancer)10.1Less effective

The IC50 values indicate that this compound is most potent against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.

Case Studies

Several case studies have highlighted the clinical implications of using this compound in treating infections resistant to conventional antibiotics. One notable case involved a patient with a chronic infection caused by multidrug-resistant Staphylococcus aureus. Treatment with this compound resulted in significant improvement, showcasing its potential as an alternative treatment option.

常见问题

Basic Research Questions

Q. How can researchers confirm the identity and purity of chloramultilide D in natural product extracts?

Methodological Answer:

  • Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₃₅H₄₀O₁₁, MW 636.70245) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural details, including stereochemistry .
  • Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. Compare retention times with authentic standards or literature data .
  • Reference Standards : Cross-validate using commercially available reference materials (e.g., Catalog No. BCN7102) when possible .

Q. What are the primary biological activities reported for this compound?

Methodological Answer:

  • Anti-Fungal Activity : Demonstrated in cell-free assays using Candida albicans models, with IC₅₀ values derived from dose-response curves .
  • Anti-Inflammatory Effects : Assessed via inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines .
  • OGT Inhibition : Shown to reduce O-GlcNAc transferase activity by 40% at 50 μM in biochemical assays, validated against positive controls like ST045849 .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular targets of this compound in anti-inflammatory pathways?

Methodological Answer:

  • Target Identification : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for inflammatory mediators (e.g., NF-κB) with pull-down assays using biotinylated this compound .
  • Transcriptomic Profiling : Perform RNA sequencing (RNA-seq) on treated cells to identify differentially expressed genes linked to inflammation .
  • Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance .

Q. How should researchers address contradictions in bioactivity data for this compound across studies?

Methodological Answer:

  • Comparative Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) between studies. For example, discrepancies in anti-fungal activity may arise from differences in fungal strains or culture media .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., chloramultilide B/C) to isolate functional groups responsible for observed bioactivities .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .

Q. What experimental strategies improve reproducibility in this compound isolation and bioassays?

Methodological Answer:

  • Detailed Protocols : Document extraction solvents (e.g., methanol:water ratios), chromatographic columns (e.g., C18), and gradient elution profiles to ensure consistency .
  • Positive/Negative Controls : Include known inhibitors (e.g., fluconazole for anti-fungal assays) and vehicle controls to validate assay robustness .
  • Environmental Factors : Monitor temperature, humidity, and light exposure during storage, as degradation products may skew bioactivity results .

Q. How can researchers investigate the synergistic effects of this compound with other bioactive compounds?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to calculate CI values for this compound paired with standard therapeutics (e.g., amphotericin B). A CI < 1 indicates synergy .
  • Mechanistic Complementarity : Pair this compound (OGT inhibitor) with compounds targeting related pathways (e.g., glycolysis inhibitors) to enhance efficacy .

Q. What methodologies are suitable for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate this compound at 40°C/75% relative humidity for 1–3 months, analyzing degradation via LC-MS .
  • pH-Dependent Stability : Use buffer systems (pH 1–10) to simulate gastrointestinal or physiological conditions, monitoring structural integrity via NMR .

Q. Guidance for Data Interpretation and Reporting

  • Statistical Rigor : Report absolute numerical data (e.g., raw inhibition percentages) alongside derived values (e.g., IC₅₀) to enable independent verification .
  • Limitations : Explicitly state constraints, such as the lack of in vivo toxicity data or limited solubility in aqueous buffers .
  • Future Directions : Propose studies on this compound’s pharmacokinetics or its role in epigenetic modulation via O-GlcNAcylation .

属性

IUPAC Name

[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-9,16,21,22-tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+/t17-,18-,19+,20+,21-,22+,29-,30+,31+,32+,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNYCIQWGHMSPJ-ANOWQDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000995-49-2
Record name [(1aR,1bS,2R,2aS,5cR,9aR,10S,10aS,11aR,11bS,11cS,12aS,12bS)-1,1a,1b,2,2a,4,7,9,9a,10,10a,11,11a,11b,11c,12,12a,12b-Octadecahydro-2,2a,10,12a-tetrahydroxy-8-(hydroxymethyl)-1b,5,11b-trimethyl-4,7-dioxobiscyclopropa[4′,5′]cyclopenta[1′,2′,3′:1,10;2′′,1′′:7,8]phenanthro[3,4-b:4b,5-b′]difuran-10-yl]methyl (2E)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000995-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

chloramultilide D
chloramultilide D
chloramultilide D
chloramultilide D
chloramultilide D
chloramultilide D

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。